2,6-Dichloro-4-morpholin-4-yl-quinazoline
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Overview
Description
2,6-Dichloro-4-(4-morpholinyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-(4-morpholinyl)quinazoline typically involves the reaction of 2,6-dichloroquinazoline with morpholine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-(4-morpholinyl)quinazoline undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or DMF.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution reactions: Products with various nucleophiles replacing the chlorine atoms.
Oxidation and reduction: Products with altered oxidation states of the quinazoline ring.
Scientific Research Applications
2,6-Dichloro-4-(4-morpholinyl)quinazoline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-(4-morpholinyl)quinazoline involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(4-morpholinyl)quinazoline
- 2,4-Dichloroquinazoline
Uniqueness
2,6-Dichloro-4-(4-morpholinyl)quinazoline is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline derivatives.
Properties
Molecular Formula |
C12H11Cl2N3O |
---|---|
Molecular Weight |
284.14 g/mol |
IUPAC Name |
4-(2,6-dichloroquinazolin-4-yl)morpholine |
InChI |
InChI=1S/C12H11Cl2N3O/c13-8-1-2-10-9(7-8)11(16-12(14)15-10)17-3-5-18-6-4-17/h1-2,7H,3-6H2 |
InChI Key |
JNRUZQNABBPNBK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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